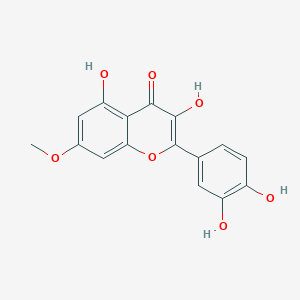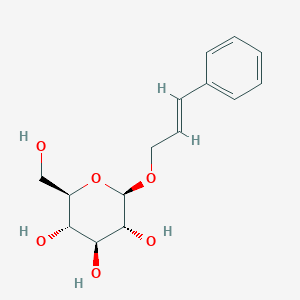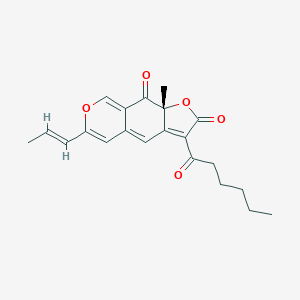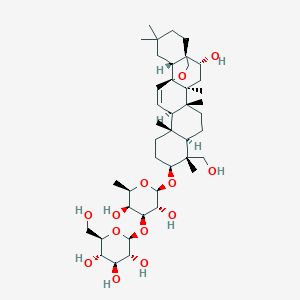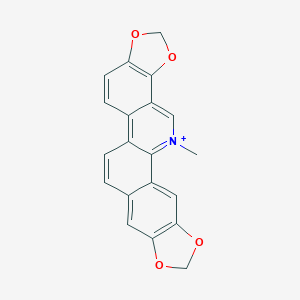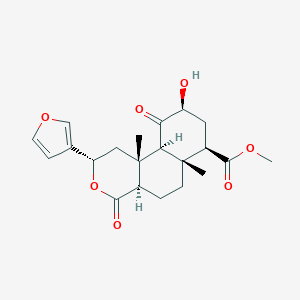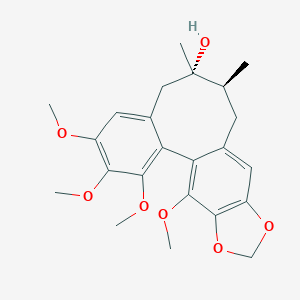
Schisandrol B
Vue d'ensemble
Description
Schisandrol B is a lignan originally isolated from S. chinensis that has hepatoprotective activity . It increases the expression of pregnane X receptor (PXR) target genes involved in bile acid metabolism, including Cyp3a11, Ugt1a1, Oatp2, and Mrp3 in mouse liver and CYP3A4, UGT1A1, and OATP2 in HEK293T cells . It also protects against lithocholic acid-induced hepatic necrosis and intrahepatic cholestasis in wild-type, but not Pxr-null, mice and decreases mortality in a mouse model of cholestasis when administered at a dose of 100 mg/kg twice per day .
Synthesis Analysis
Research into schisandrin’s anticancer activity has placed a stronger emphasis on derivative synthesis . This emphasis stems from schisandrin’s action in inhibiting P-gp function .Molecular Structure Analysis
The molecular formula of Schisandrol B is C23H28O7 . Its formal name is (6S,7S,13aR)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-benzo [3,4]cycloocta [1,2-f][1,3]benzodioxol-6-ol .Chemical Reactions Analysis
Schisandrol B has been found to inhibit reactive oxygen species production . It also inhibits the MAPK pathway and the translocation of NF-κB to the nucleus .Physical And Chemical Properties Analysis
Schisandrol B is a solid . It is insoluble in H2O; ≥27.4 mg/mL in EtOH; ≥41.6 mg/mL in DMSO .Applications De Recherche Scientifique
Hepatoprotection
Schisandrol B has been shown to have a significant protective effect against hepatocyte injury. It is one of the major active constituents of the traditional hepato-protective Chinese medicine, Schisandra sphenanthera . Studies have demonstrated its efficacy in preventing liver fibrosis by modulating multiple signaling pathways . This includes the suppression of the TGF-β1/Smads signaling pathway in hepatic stellate cells and inflammation, suggesting its potential in treating chronic liver diseases .
Neuroprotection
Research indicates that Schisandrol B plays a pivotal role in neuroprotection, particularly by reducing oxidative stress . It has been suggested as a promising candidate for the development of novel neuroprotective agents, with the potential to treat neurodegenerative diseases . The compound’s ability to modulate various signaling pathways underlines its therapeutic prospects in this field .
Anti-inflammatory Activity
Schisandrol B exhibits anti-inflammatory properties, which are crucial in the treatment of various inflammatory diseases. It has been found to protect against hepatocyte injury and suppress inflammation, which is beneficial in reversing hepatic fibrosis . The compound’s action in modulating inflammatory responses makes it a valuable agent in the development of anti-inflammatory drugs .
Antioxidant Effects
The antioxidant properties of Schisandrol B contribute to its hepatoprotective and neuroprotective effects. It has been observed to prevent the formation of reactive oxygen species and protect against cellular damage induced by oxidative stress . This antioxidative action is essential for the compound’s therapeutic application in conditions associated with oxidative stress .
Anti-aging Potential
Schisandrol B has been associated with anti-aging effects, particularly in the context of liver diseases. It showcases its effectiveness across various liver diseases while maintaining a favorable safety profile, which includes its anti-aging properties . The compound’s ability to enhance the body’s resilience against age-related diseases is a key area of interest in geriatric medicine .
Immunomodulation
Immunomodulatory effects of Schisandrol B have been documented, indicating its role in modulating the immune response. This property is particularly relevant in the context of liver protection, where it can help in regulating the body’s immune function to prevent excessive tissue damage and promote healing . The compound’s impact on the immune system is an important aspect of its pharmacological profile .
Mécanisme D'action
Schisandrol B significantly increases hepatocyte size and proliferation, and then promotes liver enlargement without liver injury and inflammation . It transactivates human PXR, activates PXR in mice, and upregulates hepatic expression of its downstream proteins, such as CYP3A11, CYP2B10, and UGT1A1 .
Orientations Futures
The potential nutritional effects of S. chinensis are discussed, including its ability to enhance immunity, function as an antioxidant, anti-allergen, antidepressant, and anti-anxiety agent, as well as its ability to act as a sedative-hypnotic and improve memory, cognitive function, and metabolic imbalances . The use of advanced mass spectrometry detection technologies have the potential to enable the discovery of new nutritional components of S. chinensis, and to verify the effects of different extraction methods on these components .
Propriétés
IUPAC Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRRJEICIPUPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860731 | |
| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin A | |
CAS RN |
58546-54-6 | |
| Record name | Gomisin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gomisin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Schisandrol B exert its hepatoprotective effects against acetaminophen-induced liver injury?
A1: [] Schisandrol B demonstrates a protective effect against acetaminophen-induced liver injury through a multifaceted mechanism. It inhibits the activity of cytochrome P450 enzymes, CYP2E1 and CYP3A11, responsible for the metabolic activation of acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This inhibition reduces NAPQI formation, mitigating oxidative stress and subsequent liver damage. Additionally, Schisandrol B promotes liver regeneration by modulating the expression of proteins involved in cell cycle regulation (p53, p21, cyclin D1) and apoptosis (BCL-2). []
Q2: What is the role of Schisandrol B in modulating Transforming Growth Factor Beta 1 (TGFβ1) signaling?
A2: [] Schisandrol B, along with Schisandrin B, inhibits TGFβ1-mediated activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in vascular smooth muscle cells. This inhibition occurs independently of the canonical Smad-dependent pathway, suggesting an alternative mechanism of action. By suppressing TGFβ1-induced NF-κB activation, Schisandrol B potentially mitigates vascular fibrosis.
Q3: How does Schisandrol B protect against cholestatic liver injury?
A3: Schisandrol B exhibits protection against cholestatic liver injury via multiple mechanisms. [] In lithocholic acid (LCA)-induced liver injury, it modulates mitochondrial dynamics by influencing the expression of proteins like dynamin-related protein 1 (DRP1), optic atrophy 1 (OPA1), and mitofusins (MFN1, MFN2), ultimately favoring mitochondrial fission. [] Additionally, Schisandrol B demonstrates interaction with pregnane X receptors (PXR), nuclear receptors involved in regulating bile acid homeostasis.
Q4: What is the molecular formula and weight of Schisandrol B?
A4: The molecular formula of Schisandrol B is C21H22O6, and its molecular weight is 370.4 g/mol.
Q5: What spectroscopic techniques are useful for characterizing Schisandrol B?
A5: Various spectroscopic techniques can be employed to characterize Schisandrol B. These include nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, infrared (IR) spectroscopy for identifying functional groups, and mass spectrometry (MS) for determining molecular weight and fragmentation patterns. []
Q6: How does Schisandrol B influence the pharmacokinetics of other drugs?
A6: [] Schisandrol B exhibits inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. This inhibition can potentially alter the metabolism and clearance of co-administered drugs that are substrates of these enzymes, leading to pharmacokinetic interactions. Notably, Schisandrol B demonstrates potent inhibition of CYP2C19. [] Furthermore, Schisandrol B can inhibit P-glycoprotein (P-gp), an efflux transporter, impacting the absorption and distribution of its substrate drugs.
Q7: Are there gender differences in the pharmacokinetics of Schisandrol B?
A7: [] Pharmacokinetic studies in rats revealed significant gender differences in the pharmacokinetics of Schisandrol B and other lignans present in Schisandra chinensis extract. Male rats exhibited faster absorption, while female rats showed higher peak plasma concentrations (Cmax) and area under the curve (AUC) values, suggesting potential gender-specific variations in drug disposition.
Q8: What in vitro and in vivo models are employed to investigate the pharmacological effects of Schisandrol B?
A8: [] The hepatoprotective effects of Schisandrol B have been extensively studied in both in vitro and in vivo models. Cell-based assays using hepatocytes are employed to assess its ability to mitigate drug-induced cytotoxicity and oxidative stress. Animal models, primarily rodents, are used to evaluate its efficacy against various liver injury models, including acetaminophen-induced hepatotoxicity and cholestasis. []
Q9: What analytical techniques are commonly used to quantify Schisandrol B in biological samples?
A9: [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array detection (DAD), or mass spectrometry (MS), is frequently employed for the quantification of Schisandrol B in biological samples like plasma, serum, and tissue homogenates. These methods offer sensitivity, specificity, and the ability to simultaneously analyze multiple lignans. []
Q10: How does Schisandrol B perform in different formulations?
A10: [] Research has explored various formulations to improve the stability, solubility, and bioavailability of Schisandrol B. These include encapsulation techniques like liposomes and nanoparticles, which can enhance its solubility, protect it from degradation, and facilitate targeted delivery. [] Further investigations are necessary to optimize its formulation for clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



